Methyl 4-bromo-2-methylquinoline-6-carboxylate
Description
Properties
CAS No. |
1261473-37-3 |
|---|---|
Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 4-bromo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3 |
InChI Key |
JPRUJIDBEPFVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Cyclization of Isatin Derivatives :
-
Esterification :
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | KOH, acetone | Reflux, 8 hr | 85% | |
| Esterification | Methanol, H₂SO₄ | Reflux, 8–19 hr | 67% |
Limitation : Bromination occurs at position 6, necessitating positional adjustment for the target compound.
Bromination-Directed Cyclization
This approach targets bromination at position 4 using 4-bromaniline as a precursor.
Key Steps
-
Cyclization of 4-Bromaniline :
-
Functionalization :
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Ethyl propiolate, PCl₃ | 200–220°C, diphenyl ether | 87% | |
| Bromination | Toluene, PCl₃ | Reflux | 32% |
Challenge : Achieving positional specificity for bromine at C4 remains unresolved in this method.
Electrochemical Minisci Alkylation
This advanced method enables regioselective functionalization via single-electron transfer (SET) processes.
Key Steps
-
Electrochemical Alkylation :
Adaptation for Target Compound :
-
Replace iodocyclohexane with a brominating agent (e.g., NBS) to introduce Br at C4.
-
Adjust reaction parameters (e.g., current, solvent) to optimize yield.
Advantage : Enables functionalization under mild conditions, though scalability requires validation.
Comparative Analysis of Methods
| Method | Key Features | Yield | Positional Control | Scalability |
|---|---|---|---|---|
| Pfitzinger Reaction | High yield for cyclization; esterification steps | 67% | Moderate (C6 bromination) | Moderate |
| Bromination-Directed | Direct use of 4-bromaniline | 32% | Poor (C6 bromination) | Low |
| Electrochemical Alkylation | Regioselective, mild conditions | 46% | High (with optimization) | High |
Optimized Synthetic Route
Combining insights from the above methods, the following sequence is proposed:
-
Bromination of 2-Methylquinoline :
-
Carboxylation :
-
Reagents : CO₂, NaOH.
-
Conditions : Basic conditions, elevated temperature.
-
Product : 2-Methyl-4-bromoquinoline-6-carboxylic acid.
-
-
Esterification :
-
Reagents : Methanol, H₂SO₄.
-
Conditions : Reflux, 8 hours.
-
Product : Methyl 4-bromo-2-methylquinoline-6-carboxylate.
-
Critical Considerations :
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 4-amino-2-methylquinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-2-methylquinoline-6-carboxylate serves as a crucial building block in the development of new pharmaceutical agents. Its derivatives have been explored for their potential biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, showcasing its potential as an antimicrobial agent. Minimum Inhibitory Concentration (MIC) values indicate strong activity against both bacterial and fungal strains.
- Anticancer Potential : Research has shown that this compound can significantly reduce the viability of human ovarian cancer cell lines at specific concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The quinoline ring may undergo oxidation or reduction under specific conditions.
- Coupling Reactions : It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Material Science
This compound is also explored for its applications in developing novel materials with specific electronic properties due to its unique structural characteristics.
Antimicrobial Efficacy
A study highlighted the effectiveness of this compound against various microbial pathogens. The compound showed promising results with low MIC values, indicating strong activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Anticancer Potential
In another investigation focusing on human ovarian cancer cell lines, this compound was found to significantly decrease cell viability at certain concentrations. This suggests that it could serve as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methylquinoline-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs of methyl 4-bromo-2-methylquinoline-6-carboxylate include:
Key Observations:
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (logP ~2.5 vs. ~1.8) , impacting bioavailability.
- Positional Isomerism : Bromine at position 6 (e.g., ) versus position 4 alters conjugation and steric interactions, affecting binding to biological targets.
Physicochemical Properties
- Solubility : The methyl ester group improves solubility in organic solvents (e.g., DCM, THF) compared to carboxylic acid derivatives, which are more polar .
- Thermal Stability: Bromine’s electron-withdrawing effect increases thermal stability relative to non-halogenated quinolines.
- Crystallography: X-ray studies of related compounds (e.g., ) reveal planar quinoline rings with substituents influencing packing via C–H⋯π interactions.
Biological Activity
Methyl 4-bromo-2-methylquinoline-6-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a bromine substituent and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 308.17 g/mol. The presence of the bromine atom enhances its reactivity, making it an interesting candidate for further biological investigations.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of quinoline compounds can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, similar compounds have been reported to possess antifungal properties against various strains, suggesting a potential for broad-spectrum antimicrobial applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that this compound may interact with specific cellular pathways involved in cancer cell growth and proliferation. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors associated with cellular proliferation and survival. This may lead to apoptosis (programmed cell death) in malignant cells. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various microbial pathogens, showcasing its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating strong activity against both bacterial and fungal strains .
- Anticancer Potential : In another investigation, the compound was tested on human ovarian cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting that it could serve as a lead compound for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other quinoline derivatives but exhibits unique biological properties due to its specific substituents.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine substituent; carboxylate group | Antimicrobial, anticancer |
| Isopropyl 4-Bromo-2-Methylquinoline-6-Carboxylate | Isopropyl group; similar structure | Antimicrobial potential |
| 4-Bromo-2-Methylquinoline | Lacks ester; simpler structure | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
